Core Molecular Profile: Physicochemical and Structural Attributes
Core Molecular Profile: Physicochemical and Structural Attributes
An In-Depth Technical Guide to Imidazo[1,2-a]pyridin-3-amine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological properties and presence in several marketed drugs, including the widely prescribed anxiolytics and hypnotics alpidem, saripidem, and zolpidem.[1][2][3] This bicyclic nitrogen-containing heterocycle serves as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, thus offering a rich starting point for drug development. At the heart of this chemical family lies Imidazo[1,2-a]pyridin-3-amine, and its hydrochloride salt (CAS 28036-33-1), a key intermediate and a pharmacologically significant molecule in its own right.
This guide provides an in-depth technical exploration of Imidazo[1,2-a]pyridin-3-amine hydrochloride, from its fundamental properties and synthesis to its diverse applications in contemporary research. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their work.
Imidazo[1,2-a]pyridin-3-amine is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system.[4] The presence of an amino group at the 3-position is a critical feature, enhancing its reactivity and potential for hydrogen bonding with biological targets.[4] The hydrochloride salt form is commonly used to improve solubility and stability for experimental applications.
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyridin-3-amine
| Property | Value | Source |
| CAS Number | 28036-33-1 (for the amine) | [5] |
| Molecular Formula | C₇H₇N₃ | [4][5] |
| Molecular Weight | 133.15 g/mol | [5] |
| IUPAC Name | imidazo[1,2-a]pyridin-3-amine | [5] |
| Structure (SMILES) | C1=CC2=NC=C(N2C=C1)N | [5] |
| Appearance | Typically a solid |
The planar aromatic structure of the fused rings facilitates interactions with biological macromolecules, making it a promising scaffold for drug design.[4] Its molecular architecture allows for extensive modification, enabling the development of derivatives with tailored efficacy and selectivity.[4]
Synthesis and Derivatization: The Power of Multicomponent Reactions
The synthesis of the imidazo[1,2-a]pyridine core has been approached through various methods, including condensation reactions, oxidative couplings, and intramolecular cyclizations.[3][6][7] However, the most efficient and versatile strategy for producing 3-aminoimidazo[1,2-a]pyridine derivatives is the Groebke-Blackburn-Bienaymé Reaction (GBBR).[6][8][9]
The GBBR is an isocyanide-based multicomponent reaction (MCR) that allows for the one-pot synthesis of the target scaffold from three readily available starting materials: a 2-aminopyridine, an aldehyde, and an isocyanide.[1][8][9] This approach is highly valued in medicinal chemistry for its atom economy, high yields, short reaction times, and the ability to rapidly generate a diverse library of compounds by varying the three inputs.[8][9]
Exemplary Protocol: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative via GBBR
This protocol is a representative example based on methodologies described in the literature.[6]
Objective: To synthesize N-(4-chlorophenyl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.
Materials:
-
2-Aminopyridine
-
2-Furaldehyde
-
4-Chlorophenyl isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) as catalyst
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminopyridine (1.0 eq), 2-furaldehyde (1.0 eq), Sc(OTf)₃ (0.05 eq), and anhydrous Na₂SO₄ in methanol.
-
Imine Formation: Stir the mixture under a nitrogen atmosphere at 50°C for one hour. The causality here is that the acid catalyst promotes the condensation of the aminopyridine and aldehyde to form a Schiff base (iminium ion) intermediate.[1] Anhydrous Na₂SO₄ acts as a dehydrating agent to drive this equilibrium forward.
-
Nucleophilic Attack and Cyclization: To the same flask, add a solution of 4-chlorophenyl isocyanide (1.1 eq) in methanol. The isocyanide then performs a nucleophilic attack on the iminium ion, which is followed by an intramolecular cyclization.[1]
-
Reaction Monitoring: Continue stirring the reaction mixture at 50°C. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to yield the desired product.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]
This self-validating protocol ensures that each step logically progresses the reaction, with monitoring points to confirm the transformation before proceeding. The final characterization provides definitive proof of the product's identity and purity.
A Spectrum of Biological Activity and Applications
The Imidazo[1,2-a]pyridin-3-amine scaffold is a fertile ground for discovering novel therapeutic agents due to its wide range of biological activities.[4][8]
Anticancer Potential
Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines.[6] For instance, studies have shown that specific substitutions on the core structure lead to potent inhibitory activity.
-
A derivative with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position showed high inhibitory activity against the HT-29 human colon cancer cell line with an IC₅₀ of 4.15 µM.[6]
-
Another compound, featuring a 2,4-difluorophenyl moiety at C-2 and a p-chlorophenyl amine at C-3, displayed the highest inhibitory activity against the B16F10 melanoma cell line with an IC₅₀ of 14.39 µM.
Anti-inflammatory Effects via Pathway Modulation
Recent research has uncovered the anti-inflammatory properties of novel imidazo[1,2-a]pyridine derivatives. These effects are exerted by modulating key inflammatory signaling pathways. Specifically, a synthesized derivative known as MIA was shown to suppress the NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3) pathways in breast (MDA-MB-231) and ovarian (SKOV3) cancer cell lines.[11] This dual inhibition is highly significant, as aberrant activity in these pathways is linked to inflammation-driven cancers.[11]
Neuroprotection and Ferroptosis Inhibition
In a groundbreaking application, the imidazo[1,2-a]pyridine-3-amine scaffold was identified as a novel and potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[12] This discovery was made through a drug scaffold repositioning strategy. Selected derivatives demonstrated remarkable radical-scavenging activity and suppressed ferroptosis at nanomolar concentrations.[12]
Crucially, one compound from this class, C18, exhibited low cytotoxicity and favorable pharmacokinetic properties, leading to significant in vivo neuroprotection against ischemic brain injury in a mouse model.[12] This positions the scaffold as a highly promising starting point for developing treatments for stroke and other neurodegenerative diseases where ferroptosis plays a role.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Imidazo[1,2-a]pyridin-3-amine hydrochloride is essential. Based on available safety data, the compound is classified as an irritant and may be harmful if swallowed.[5][13][14]
Table 2: GHS Hazard Information
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
Standard Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[13]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[13]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and amines.[13]
Conclusion: A Scaffold of Continuing Promise
Imidazo[1,2-a]pyridin-3-amine hydrochloride is more than just a chemical intermediate; it is a privileged scaffold that continues to fuel innovation in drug discovery. Its synthetic accessibility, particularly through efficient multicomponent reactions like the GBBR, allows for the rapid exploration of chemical space. The demonstrated breadth of biological activity—spanning anticancer, anti-inflammatory, and neuroprotective effects—solidifies its status as a high-value core structure.[2] For researchers and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a validated and highly adaptable platform for designing the next generation of targeted therapeutics.
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- Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. (2023, September 2). BioImpacts.
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